molecular formula C21H14Cl2N2O2 B11108606 4-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]aniline

4-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]aniline

Cat. No.: B11108606
M. Wt: 397.2 g/mol
InChI Key: UPWHIZVDGLSFAI-UHFFFAOYSA-N
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Description

4-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]aniline is a complex organic compound that features a benzoxazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]aniline typically involves the condensation of 5-chloro-1,3-benzoxazole-2-carbaldehyde with 3-chloro-4-methoxyaniline under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

4-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]aniline is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-chloro-1,3-benzoxazol-2-yl)-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]aniline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H14Cl2N2O2

Molecular Weight

397.2 g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-(3-chloro-4-methoxyphenyl)methanimine

InChI

InChI=1S/C21H14Cl2N2O2/c1-26-19-8-2-13(10-17(19)23)12-24-16-6-3-14(4-7-16)21-25-18-11-15(22)5-9-20(18)27-21/h2-12H,1H3

InChI Key

UPWHIZVDGLSFAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)Cl

Origin of Product

United States

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